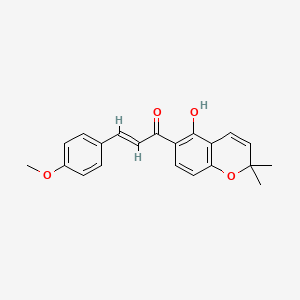
4-Methoxylonchocarpin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxylonchocarpin is a naturally occurring flavonoid compound found in various plants, including those in the Moraceae family. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in treating inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxylonchocarpin typically involves the use of plant extracts, particularly from Dorstenia mannii. The compound can be isolated through various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the plant material, followed by solvent extraction and purification using chromatographic techniques. The yield and purity of the compound can be optimized through careful control of extraction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxylonchocarpin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Methoxylonchocarpin has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a model flavonoid in studying the chemical properties and reactions of flavonoids.
Industry: The compound is used in the development of anti-inflammatory drugs and other therapeutic agents.
Wirkmechanismus
4-Methoxylonchocarpin exerts its effects by inhibiting the binding of lipopolysaccharides to Toll-like receptor 4 on macrophages. This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and the subsequent expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). Additionally, the compound promotes the polarization of macrophages from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxylonchocarpin: Another flavonoid with similar anti-inflammatory properties.
Muracatanes A-C: Anthraquinone derivatives with biological effects similar to 4-Methoxylonchocarpin.
Uniqueness
This compound is unique due to its specific mechanism of action involving the inhibition of Toll-like receptor 4 and the promotion of macrophage polarization. This dual action makes it a promising candidate for the development of anti-inflammatory therapies .
Eigenschaften
CAS-Nummer |
51589-67-4 |
|---|---|
Molekularformel |
C21H20O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-9-16(20(17)23)18(22)10-6-14-4-7-15(24-3)8-5-14/h4-13,23H,1-3H3/b10-6+ |
InChI-Schlüssel |
XEVCTBKORYCFCZ-UXBLZVDNSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
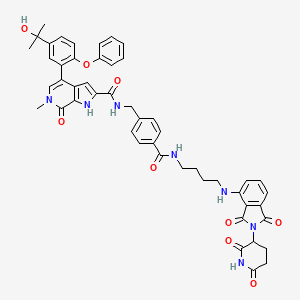
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
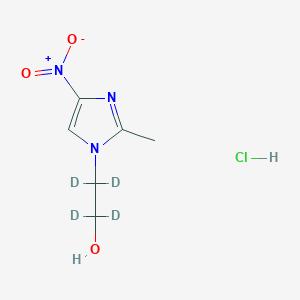
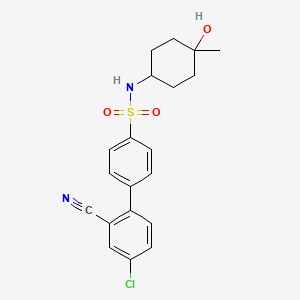
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
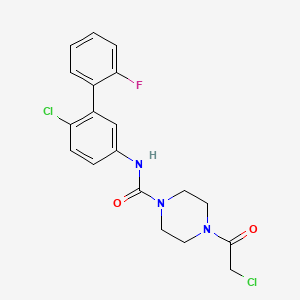
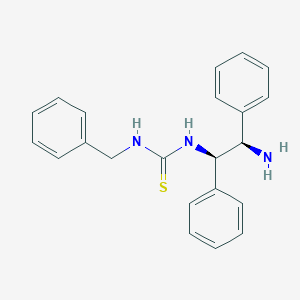
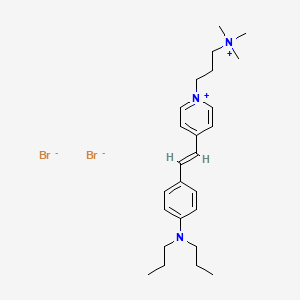
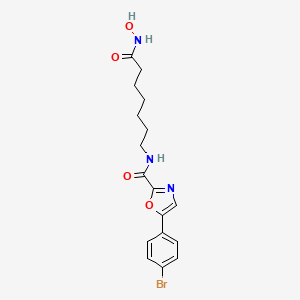
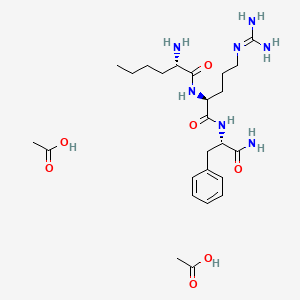
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
